Methyl 4-chlorobenzofuran-7-carboxylate is a synthetic organic compound characterized by its unique benzofuran structure, which is a fused ring system combining a benzene ring with a furan ring. The compound's chemical formula is and it possesses a molecular weight of approximately 210.61 g/mol. It is classified under the category of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Methyl 4-chlorobenzofuran-7-carboxylate can be sourced from various chemical suppliers, including specialty chemical manufacturers that provide detailed technical documentation such as Material Safety Data Sheets (MSDS) and Certificates of Analysis (COA) . Its classification falls under organic compounds, specifically halogenated aromatic compounds due to the presence of chlorine in its structure.
The synthesis of methyl 4-chlorobenzofuran-7-carboxylate typically involves multi-step organic reactions. One common method includes the use of chlorinated precursors and subsequent reactions to introduce the carboxylate group.
Technical Details:
A representative reaction might involve the acylation of 4-chlorobenzofuran using methyl chloroformate in the presence of a base to yield methyl 4-chlorobenzofuran-7-carboxylate.
The molecular structure of methyl 4-chlorobenzofuran-7-carboxylate features:
Methyl 4-chlorobenzofuran-7-carboxylate participates in various chemical reactions typical for carboxylate esters and halogenated compounds.
Technical Details:
The mechanism of action for methyl 4-chlorobenzofuran-7-carboxylate largely depends on its biological interactions, particularly in medicinal applications.
Methyl 4-chlorobenzofuran-7-carboxylate has several scientific uses:
This compound exemplifies the versatility and significance of benzofuran derivatives in modern chemistry, particularly within medicinal applications where they exhibit promising biological activities.
Benzofuran derivatives represent a privileged scaffold in drug discovery due to their broad-spectrum bioactivity and structural versatility. The fused benzene and furan rings provide a planar, electron-rich framework amenable to diverse chemical modifications, enabling interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects [1] [4]. Natural benzofurans like ailanthoidol (isolated from Zanthoxylum ailanthoidol) demonstrated early evidence of antitumor and antiviral activities, inspiring systematic synthetic exploration [1]. Clinically approved derivatives such as the antiarrhythmic amiodarone and β-adrenoceptor antagonist bufuralol underscore the scaffold's pharmaceutical relevance [1] [5]. Contemporary research focuses on optimizing substituent patterns to enhance target selectivity and potency, particularly in oncology and anti-infective therapy.
Table 1: Evolution of Key Benzofuran Pharmacophores
Compound Class | Representative Derivatives | Biological Activities | Key Advances | ||
---|---|---|---|---|---|
Natural Neolignans | Ailanthoidol | Anticancer, antiviral, antioxidant | Proof of scaffold bioactivity | ||
Early Synthetic Agents | Amiodarone, Bufuralol | Antiarrhythmic, β-adrenergic blockade | Clinical validation | ||
Halogenated Antitumor Agents | Methyl 4-chloro-1-benzofuran-7-carboxylate analogs | Cytotoxicity against A549, HepG2, HCT116 cells | Introduction of halogen atoms for activity enhancement | ||
Hybrid Molecules | Tetrahydrobenzofuro[2,3-c]pyridines | PAK4 inhibition (IC₅₀ = 0.38 μM) | Tricyclic systems for allosteric kinase modulation |
The therapeutic exploitation of benzofurans began with ethnopharmacological observations of plant-derived molecules. Psoralen and methoxalen (from Ammi majus seeds) were among the first benzofuran-based agents used clinically for psoriasis treatment, leveraging their photochemotherapeutic properties [1]. Synthetic chemistry later enabled systematic structure-activity relationship (SAR) studies, revealing that C-2 and C-3 substituents profoundly modulate bioactivity. For example:
The strategic placement of chlorine at C-4 and a methyl carboxylate at C-7 creates a synergistic electronic and steric profile that enhances target engagement:
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect | Steric Influence | Biological Consequence | ||
---|---|---|---|---|---|
4-Chloro | σₚ = +0.23 (moderate electron withdrawal) | van der Waals radius = 1.75 Å | Enhanced DNA intercalation; kinase binding affinity | ||
7-Carboxylate (ester) | σₘ = +0.37 (strong resonance withdrawal) | Planar conformation | H-bond acceptor; improved cellular uptake | ||
Methyl Ester (vs. acid) | Reduced polarity (cLogP +0.8) | Minimal steric bulk | 5-fold higher cell penetration than carboxylic acids |
The 4-chloro-7-carboxylate configuration thus represents a strategic template for developing targeted cancer therapeutics, combining optimized pharmacokinetics with tunable target engagement.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9